(R)-1-(4-Bromophenyl)-2,2-difluoroethanamine hydrochloride
CAS No.: 2225127-09-1
Cat. No.: VC5602703
Molecular Formula: C8H9BrClF2N
Molecular Weight: 272.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2225127-09-1 |
|---|---|
| Molecular Formula | C8H9BrClF2N |
| Molecular Weight | 272.52 |
| IUPAC Name | (1R)-1-(4-bromophenyl)-2,2-difluoroethanamine;hydrochloride |
| Standard InChI | InChI=1S/C8H8BrF2N.ClH/c9-6-3-1-5(2-4-6)7(12)8(10)11;/h1-4,7-8H,12H2;1H/t7-;/m1./s1 |
| Standard InChI Key | ACHCXLPCNPXNTF-OGFXRTJISA-N |
| SMILES | C1=CC(=CC=C1C(C(F)F)N)Br.Cl |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Stereochemistry
The compound’s systematic name, (R)-1-(4-bromophenyl)-2,2-difluoroethanamine hydrochloride, reflects its stereochemical configuration. The (R)-enantiomer is distinguished by the spatial arrangement of substituents around the chiral carbon atom adjacent to the amine group. The hydrochloride salt form enhances solubility and stability, making it preferable for laboratory use .
Molecular Structure and Key Functional Groups
The molecule consists of:
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A 4-bromophenyl group: Provides aromaticity and electrophilic substitution sites.
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A 2,2-difluoroethylamine backbone: Introduces electronegativity and influences hydrogen-bonding potential.
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A hydrochloride counterion: Improves crystallinity and aqueous solubility .
The stereochemistry is confirmed by its InChI key (ACHCXLPCNPXNTF-OGFXRTJISA-N), which encodes the absolute configuration .
Table 1: Key Physicochemical Properties
Synthesis and Production
Synthetic Routes
While detailed synthetic protocols are proprietary, general approaches involve:
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Enantioselective Amination: Reaction of 4-bromobenzaldehyde with difluoroethylamine derivatives under chiral catalysis to yield the (R)-enantiomer.
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Salt Formation: Treatment of the free base with hydrochloric acid to produce the hydrochloride salt .
Industrial production employs continuous flow reactors to optimize yield and purity, though specific catalysts and conditions remain undisclosed .
Physicochemical Properties
Reactivity and Stability
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Halogen Reactivity: The bromine atom undergoes nucleophilic aromatic substitution (e.g., Suzuki coupling), while the fluorine atoms resist hydrolysis due to strong C–F bonds .
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Amine Basicity: The protonated amine (pKa ~9.5) participates in salt formation and hydrogen bonding, critical for crystallinity .
Spectroscopic Data
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NMR: H NMR signals include aromatic protons (δ 7.4–7.8 ppm) and amine protons (δ 5.0–5.5 ppm) .
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MS: ESI-MS shows a molecular ion peak at m/z 236.06 for the free base .
Applications in Scientific Research
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing kinase inhibitors (e.g., PIP4K2A inhibitors) . Its chiral center is crucial for target specificity in drug candidates .
Material Science
Fluorinated amines are explored as ligands in asymmetric catalysis, though applications for this specific derivative remain understudied .
| Precautionary Measure | Recommendation |
|---|---|
| Personal Protective Equipment | Gloves, goggles, lab coat |
| Ventilation | Use in fume hood |
| Storage | Refrigerated, airtight container |
Comparison with Related Compounds
Table 3: Structural and Functional Comparisons
The (R)-enantiomer’s fluorine atoms enhance metabolic stability compared to non-fluorinated analogs, making it advantageous in medicinal chemistry .
Future Research Directions
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